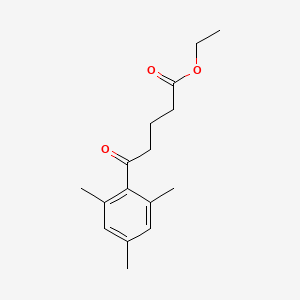

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate

CAS No.: 951889-49-9

Cat. No.: VC2293534

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951889-49-9 |

|---|---|

| Molecular Formula | C16H22O3 |

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate |

| Standard InChI | InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | BMYKXQXJYJJPKR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C |

Introduction

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is a synthetic organic compound belonging to the class of esters. It is characterized by its unique structure, which features a valeric acid derivative with an ethyl ester group and a 2,4,6-trimethylphenyl substituent. This compound has applications in organic synthesis and is of interest for its potential biological activities.

Synthesis

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate can be synthesized through esterification reactions involving valeric acid derivatives and alcohols under acidic conditions. Alternatively, it may be obtained via Claisen condensation or similar methodologies that incorporate the trimethylphenyl group into the ketone structure.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton NMR (H NMR) reveals chemical shifts corresponding to the ethyl group protons, the aromatic protons on the trimethylbenzene ring, and the methylene groups in the valeric acid chain.

-

Carbon NMR (C NMR) identifies signals for the carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands near indicate the presence of ester carbonyl groups.

-

A band near corresponds to the ketone functional group.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak at confirms the molecular weight.

-

Potential Applications

-

Biological Activity:

-

Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer properties. While specific data on this compound's bioactivity is limited, its structural features suggest potential for further pharmacological exploration.

-

-

Organic Synthesis:

-

The compound serves as an intermediate in synthesizing other complex organic molecules due to its reactive ester and ketone functionalities.

-

-

Material Science:

-

The aromatic substituent could make it useful in designing materials with specific hydrophobic properties or thermal stability.

-

Related Compounds

Ethyl esters of valeric acid derivatives are widely studied for their diverse applications in medicinal chemistry and material science. For example:

| Compound | Application |

|---|---|

| Ethyl valerate | Flavoring agent in food industries |

| Trimethylphenyl derivatives | Antioxidants in polymer stabilization |

| Valeric acid esters with functionalized groups | Precursors in pharmaceutical synthesis |

Limitations and Future Research

Despite its promising structure:

-

The biological activity of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate remains largely unexplored.

-

Toxicological studies are necessary to assess its safety profile.

-

Further studies should focus on optimizing synthesis routes for higher yields and exploring derivatives for enhanced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume